![molecular formula C20H18N2O3S B3481150 N-[3-(anilinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B3481150.png)
N-[3-(anilinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide
Overview
Description
“N-[3-(anilinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide” is a complex organic compound. It contains an anilinocarbonyl group, a tetrahydrobenzothienyl group, and a furamide group .
Molecular Structure Analysis
The molecular formula of this compound is C20H18N2O3S, and its molecular weight is 366.43352 . It contains a benzothiophene ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and an aniline functional group (a phenyl group attached to an amino group).Chemical Reactions Analysis
The reactivity of this compound would be expected to be similar to other anilines and benzothiophenes. Anilines are known to undergo reactions such as acylation, alkylation, and diazotization. Benzothiophenes can participate in electrophilic aromatic substitution reactions .Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific molecular targets in the body. If it’s a reactant in a chemical reaction, its mechanism would depend on the conditions of the reaction and the other reactants present .
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve in vitro and in vivo testing to determine its efficacy and safety. If it’s a reactant in a chemical reaction, future research could involve exploring its reactivity under various conditions .
properties
IUPAC Name |
N-[3-(phenylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c23-18(15-10-6-12-25-15)22-20-17(14-9-4-5-11-16(14)26-20)19(24)21-13-7-2-1-3-8-13/h1-3,6-8,10,12H,4-5,9,11H2,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOZFAUJBRQWEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CO3)C(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(phenylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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